Tivantinib
Descripción general
Descripción
Tivantinib, también conocido como ARQ197, es un fármaco anticancerígeno experimental de molécula pequeña. Es una bisindolilmalemida que se une a la quinasa MET desfosforilada in vitro. MET es un receptor de factor de crecimiento, y this compound se está probando clínicamente como un inhibidor MET altamente selectivo . el mecanismo de acción de this compound aún no está claro, y muestra actividad citotóxica a través de mecanismos moleculares que son independientes de su capacidad para unirse a MET .
Aplicaciones Científicas De Investigación
Química: La estructura y reactividad únicas de Tivantinib lo convierten en un tema de interés en la investigación química.
Industria: Las aplicaciones industriales de this compound se centran principalmente en su potencial como agente terapéutico en la industria farmacéutica.
Mecanismo De Acción
Tivantinib media sus efectos inhibiendo la actividad de c-Met, una tirosina quinasa receptora que desempeña múltiples roles clave en el cáncer humano, incluido el crecimiento de las células cancerosas, la supervivencia, la angiogénesis, la invasión y la metástasis . this compound también muestra actividad citotóxica a través de mecanismos moleculares que son independientes de su capacidad para unirse a MET, en particular la unión a la tubulina, que probablemente subyace a la citotoxicidad de this compound .
Análisis Bioquímico
Biochemical Properties
Tivantinib mediates its effects by inhibiting the activity of c-Met, a receptor tyrosine kinase that plays multiple key roles in human cancer, including cancer cell growth, survival, angiogenesis, invasion, and metastasis . It binds to the dephosphorylated MET kinase, locking it in the inactive configuration and suppressing downstream intracellular signaling pathways .
Cellular Effects
This compound has been shown to inhibit the VEGF signaling pathway and induce apoptosis in gastric cancer cells with c-MET or VEGFA amplification . It has also been found to induce the best inhibition effect in certain cell lines, but not in others . Furthermore, this compound can directly bind microtubules, inducing mitotic catastrophe and cell cycle arrest by disrupting microtubule function or microtubule depolymerization .
Molecular Mechanism
The mechanism of action of this compound is still unclear . It is known that this compound displays cytotoxic activity via molecular mechanisms that are independent from its ability to bind MET, notably tubulin binding, which likely underlies this compound cytotoxicity .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed and metabolized after oral administration . Most of the total radioactivity resides in plasma and is not highly associated with red blood cells . The mean recovery of radioactivity in feces and urine is 87.2% .
Dosage Effects in Animal Models
In a study by Previdi et al., they found that a 120 mg/kg dose of this compound could dramatically repress the growth of the subcutaneous tumor, metastatic growth of breast cancer cells in bone, and tumor-induced osteolysis .
Metabolic Pathways
This compound mediates its effects by inhibiting the activity of c-Met, a receptor tyrosine kinase that plays multiple key roles in human cancer, including cancer cell growth, survival, angiogenesis, invasion, and metastasis .
Transport and Distribution
This compound is a substrate of ATP-binding cassette super-family G member 2 (ABCG2), and therefore, ABCG2 overexpression may decrease its therapeutic effect . This compound upregulated the protein expression of ABCG2 without altering the cell surface localization of ABCG2, leading to increased resistance to substrate drugs .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para tivantinib no se detallan ampliamente en las fuentes disponibles públicamente. se sabe que this compound es un derivado de la estaurosporina identificado en una prueba basada en células para agentes proapoptóticos . Los métodos de producción industrial para this compound no se han documentado explícitamente en la literatura disponible.
Análisis De Reacciones Químicas
Tivantinib experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación y Reducción: Estas reacciones son comunes en las vías metabólicas de muchos fármacos.
Reacciones de Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en presencia de reactivos y condiciones específicas.
Reactivos y Condiciones Comunes:
Productos Principales: Los principales productos formados a partir de estas reacciones no se detallan explícitamente en las fuentes disponibles.
Comparación Con Compuestos Similares
Tivantinib a menudo se compara con otros inhibidores de c-MET como crizotinib y PHA-665752. A diferencia de this compound, estos inhibidores suprimen el crecimiento de los cánceres adictos a c-MET pero no el crecimiento de los cánceres que no son adictos a c-MET . This compound, por otro lado, inhibe la viabilidad celular con una potencia similar tanto en células adictas a c-MET como en células no adictas . Esto sugiere que this compound exhibe su actividad antitumoral de manera independiente del estado de c-MET. Compuestos similares incluyen:
- Crizotinib
- PHA-665752
- Vincristina
- E7010
La capacidad de this compound para interrumpir la dinámica de los microtúbulos e inducir el arresto G2/M lo diferencia de otros inhibidores de c-MET .
Propiedades
IUPAC Name |
(3R,4R)-3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28)/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEQXRCJXIVODC-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)[C@H]4[C@@H](C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920316 | |
Record name | Tivantinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tivantinib mediates its effects by inhibiting the activity of c-Met, a receptor tyrosine kinase that plays multiple key roles in human cancer, including cancer cell growth, survival, angiogenesis, invasion and metastasis. C-Met is abnormally activated in most cancers and is believed to control multiple signal transduction pathways involved in tumor growth and metastasis. | |
Record name | Tivantinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12200 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
905854-02-6 | |
Record name | Tivantinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=905854-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tivantinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905854026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tivantinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12200 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tivantinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 905854-02-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIVANTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4H73IL17 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.